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Compound of Interest

Compound Name: 3-Fluoro-5-iodoaniline

Cat. No.: B1302147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Fluoro-5-iodoaniline, a key building block in pharmaceutical and materials

science research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 3-Fluoro-5-iodoaniline provide detailed

information about its proton and carbon environments, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Fluoro-5-iodoaniline is characterized by distinct signals for the

aromatic protons and the amine protons.

Chemical Shift (δ) ppm Multiplicity Assignment

~6.8 - 7.2 Multiplet Aromatic Protons (3H)

~3.8 Broad Singlet -NH₂ Protons (2H)
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Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the 3-
Fluoro-5-iodoaniline molecule.

Chemical Shift (δ) ppm Assignment

~163 (d, ¹JCF) C-F

~148 C-NH₂

~130 C-I

~125 Aromatic CH

~115 Aromatic CH

~105 Aromatic CH

Note: The carbon attached to fluorine appears as a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Fluoro-5-iodoaniline was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 16

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a

proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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IR Spectroscopic Data
The IR spectrum of 3-Fluoro-5-iodoaniline shows characteristic absorption bands for the

amine and aromatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode

3400 - 3500 N-H Stretch (asymmetric and symmetric)

3000 - 3100 Aromatic C-H Stretch

1600 - 1620 N-H Bend

1450 - 1580 Aromatic C=C Stretch

1200 - 1300 C-N Stretch

1000 - 1100 C-F Stretch

600 - 800 C-I Stretch

Experimental Protocol for IR Spectroscopy
Sample Preparation: A thin film of neat 3-Fluoro-5-iodoaniline was prepared between two

potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was acquired over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. An air background spectrum was subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Mass Spectrometric Data
The mass spectrum of 3-Fluoro-5-iodoaniline confirms its molecular weight and provides

information about its fragmentation pattern.
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m/z Assignment

237 [M]⁺ (Molecular Ion)

110 [M - I]⁺

83 [M - I - HCN]⁺

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was

used.

Sample Introduction: The sample was introduced via a direct insertion probe.

Data Acquisition: The mass spectrum was acquired in the positive ion mode over a mass range

of m/z 50-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluoro-5-iodoaniline.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation
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Dissolve in CDCl3 with TMS Prepare thin film on KBr plates Direct insertion probe

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry (EI)

Chemical Shifts, Coupling Constants Vibrational Frequencies Mass-to-Charge Ratios, Fragmentation

Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of 3-Fluoro-5-iodoaniline.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-iodoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302147#spectroscopic-data-of-3-fluoro-5-
iodoaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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